Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, propyl ester
CAS No.: 83395-30-6
Cat. No.: VC17106559
Molecular Formula: C14H17N5O4
Molecular Weight: 319.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83395-30-6 |
|---|---|
| Molecular Formula | C14H17N5O4 |
| Molecular Weight | 319.32 g/mol |
| IUPAC Name | propyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
| Standard InChI | InChI=1S/C14H17N5O4/c1-2-8-22-13(20)17-12-15-10(18-6-4-3-5-7-18)9-11-16-14(21)23-19(11)12/h3-4,9H,2,5-8H2,1H3,(H,15,17,20) |
| Standard InChI Key | XIYGRWCMWJGFRF-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, propyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1, oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate, delineates three key structural domains:
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Carbamate Ester Moiety: The propyl carbamate group (-OC(=O)NHR) arises from the condensation of carbamic acid with propanol. Carbamates are renowned for their hydrolytic stability compared to esters, owing to resonance stabilization between the carbonyl and amine groups .
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Oxadiazolo-Pyrimidinone Core: The fused oxadiazolo[2,3-c]pyrimidin-2-one system combines a pyrimidinone ring (a uracil analog) with an oxadiazole, a heterocycle associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects.
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Dihydropyridine Substituent: The 3,6-dihydro-2H-pyridinyl group introduces partial unsaturation, potentially influencing conformational flexibility and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous carbamate derivatives :
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Heterocyclic Core Formation: Construction of the oxadiazolo-pyrimidinone scaffold may involve cyclocondensation of amidoximes with pyrimidine precursors. For example, reacting 5-aminopyrimidin-2-one with an amidoxime derivative under acidic conditions could yield the fused oxadiazole ring.
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Dihydropyridine Incorporation: Introducing the 3,6-dihydro-2H-pyridinyl group might employ nucleophilic aromatic substitution or transition-metal-catalyzed coupling at the pyrimidine’s 7-position.
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Carbamate Esterification: The final step likely involves treating the primary amine on the pyrimidine with propyl chloroformate (ClCOOPr) in the presence of a base like triethylamine to form the carbamate linkage .
Analytical Characterization
Structural confirmation relies on spectroscopic and spectrometric techniques:
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NMR Spectroscopy: ¹H NMR would reveal signals for the propyl chain (δ 0.9–1.7 ppm), dihydropyridine protons (δ 2.4–3.2 ppm), and oxadiazole/pyrimidinone aromatic protons (δ 7.5–8.5 ppm).
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Mass Spectrometry: High-resolution MS would show a molecular ion peak at m/z 319.32, with fragmentation patterns indicative of carbamate cleavage and heterocyclic ring decomposition.
Research Gaps and Future Directions
Unaddressed Questions
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Synthetic Optimization: Current protocols for analogous compounds suffer from low yields (e.g., <40% in oxadiazole formation). Green chemistry approaches, such as microwave-assisted synthesis, could improve efficiency.
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ADMET Profiling: No data exist on this compound’s absorption, distribution, metabolism, excretion, or toxicity. In silico predictions (e.g., SwissADME) could prioritize in vitro assays.
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Target Identification: High-throughput screening against kinase or protease libraries may reveal lead therapeutic applications.
Strategic Recommendations
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Fragment-Based Drug Design: Deconstructing the molecule into its oxadiazole, pyrimidinone, and carbamate components could identify pharmacophoric elements for optimization.
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Hybrid Molecule Development: Merging this carbamate with established pharmacophores (e.g., fluoroquinolones for antimicrobial activity) may enhance potency.
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